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Compound of Interest

Compound Name: 2-Fluoropropane

Cat. No.: B1329498 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the essential thermochemical data for 2-
Fluoropropane (iso-C3H7F), a compound of interest in various chemical applications. This

document summarizes key quantitative data, outlines the experimental methodologies for their

determination, and presents visual representations of relevant processes.

Core Thermochemical Data
The following tables provide a summary of the critical thermochemical properties of 2-
Fluoropropane, compiled from critically evaluated data.

Table 1: Standard Molar Enthalpy of Formation

State
Enthalpy of
Formation (ΔfH°)

Method Reference

Gas -290.4 ± 3.3 kJ/mol

High-temperature

hydrogenation in a

flow calorimeter

[1]

Gas
-69.4 kcal/mol (~

-290.4 kJ/mol)
Not specified [2]

Table 2: Molar Entropy and Heat Capacity (Ideal Gas)
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Temperature (K)
Molar Entropy (S°)
(J/mol·K)

Molar Heat
Capacity (Cp)
(J/mol·K)

Reference

298.15 295.93 77.24 [3]

300 296.4 77.61 [3]

400 321.4 96.28 [3]

500 345.5 113.6 [3]

600 368.5 128.8 [3]

700 390.2 141.9 [3]

800 410.8 153.1 [3]

900 430.2 162.7 [3]

1000 448.5 170.9 [3]

Table 3: Other Key Physical and Thermochemical Properties

Property Value Unit Source

Molecular Weight 62.09 g/mol [4]

Normal Boiling Point 262.35 K [3]

Critical Temperature 410.4 K [3]

Critical Pressure 4240 kPa [3]

Acentric Factor 0.2040 [4]

Standard Gibbs Free

Energy of Formation

(ΔfG°)

-222.87 kJ/mol [4]

Ionization Energy 11.1 eV [2]

Experimental Protocols
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The determination of the thermochemical data presented above relies on established

experimental techniques. While detailed, step-by-step protocols are often proprietary to the

conducting laboratories, this section outlines the principles of the key methodologies employed.

Determination of Enthalpy of Formation
1. High-Temperature Hydrogenation Calorimetry

The enthalpy of formation of 2-Fluoropropane has been determined using high-temperature

hydrogenation in a flow calorimeter[1].

Principle: This method involves reacting the compound of interest with hydrogen gas at

elevated temperatures in a calorimeter. The heat evolved or absorbed during the reaction is

measured. By knowing the enthalpies of formation of the products and reactants (except for

the target compound), the enthalpy of formation of the target compound can be calculated

using Hess's law.

Generalized Protocol:

A precisely measured flow of gaseous 2-Fluoropropane and a stoichiometric excess of

hydrogen are introduced into a reaction vessel within a calorimeter.

The mixture is passed over a catalyst (e.g., platinum or palladium) at a high temperature

to ensure complete hydrogenation to propane and hydrogen fluoride.

The heat of the reaction is determined by measuring the temperature change of a

surrounding fluid or through the use of heat-flux sensors.

The standard enthalpy of formation is then calculated from the measured heat of reaction

and the known standard enthalpies of formation of propane and hydrogen fluoride.

2. Photoionization Mass Spectrometry

Photoionization mass spectrometry is another powerful technique used to determine the

enthalpy of formation of gaseous compounds[5].

Principle: This method involves ionizing the molecule using photons of a specific energy and

analyzing the resulting ions. The appearance energy of a fragment ion, combined with the
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known heats of formation of the fragment ion and the neutral fragment, allows for the

calculation of the parent molecule's enthalpy of formation.

Generalized Protocol:

A sample of 2-Fluoropropane is introduced into the ionization chamber of a mass

spectrometer.

The sample is irradiated with a beam of monochromatic photons with tunable energy.

The photon energy is gradually increased until the parent ion or a specific fragment ion is

detected.

The minimum energy required to form the ion (the appearance energy) is measured.

The enthalpy of formation is then derived using the appearance energy and the known

thermochemical data of the other species in the fragmentation process.

Determination of Heat Capacity and Entropy
Calorimetry

The heat capacity of 2-Fluoropropane can be determined by calorimetry.

Principle: Calorimetry directly measures the amount of heat required to change the

temperature of a substance by a specific amount. For gases, measurements can be made at

constant pressure (Cp) or constant volume (Cv).

Generalized Protocol (Constant Pressure):

A known mass of 2-Fluoropropane gas is passed through a flow calorimeter at a constant

rate.

A known amount of heat is supplied to the gas stream.

The resulting temperature increase of the gas is measured.
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The heat capacity at constant pressure is calculated by dividing the heat input by the

temperature change and the number of moles of the substance.

The standard entropy is then often calculated from the heat capacity data using statistical

mechanics, incorporating vibrational frequencies obtained from spectroscopic measurements

(e.g., infrared and Raman spectroscopy).

Visualizations
The following diagrams illustrate key processes involving 2-Fluoropropane.
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Initiation
F2 -> 2F•

Propagation Step 1
CH3CH2CH3 + F• -> CH3CH•CH3 + HF

Fluorine (F2)

Propagation Step 2
CH3CH•CH3 + F2 -> CH3CHFCH3 + F•

Hydrogen Fluoride (HF)

2-Fluoropropane

Click to download full resolution via product page

Caption: Radical chain mechanism for the synthesis of 2-Fluoropropane from propane.
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Caption: Generalized vapor-compression refrigeration cycle where 2-Fluoropropane can be

used.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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